molecular formula C20H12BrCl3N2O2 B342991 N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE

N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B342991
M. Wt: 498.6 g/mol
InChI Key: AOQKMAVBHQMYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple halogen atoms and an amide functional group

Properties

Molecular Formula

C20H12BrCl3N2O2

Molecular Weight

498.6 g/mol

IUPAC Name

N-[4-[(5-bromo-2-chlorobenzoyl)amino]phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H12BrCl3N2O2/c21-11-1-8-17(23)16(9-11)20(28)26-14-5-3-13(4-6-14)25-19(27)15-7-2-12(22)10-18(15)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

AOQKMAVBHQMYHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of benzoyl compounds to introduce the halogen atoms.

    Amidation: The halogenated benzoyl compound is then reacted with an amine to form the amide bond.

    Coupling Reaction: The final step involves coupling the intermediate with 2,4-dichlorobenzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
  • 2-bromo-N-(4-chlorophenyl)-acetamide

Uniqueness

N-[4-(5-BROMO-2-CHLOROBENZAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

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